Lipophilicity (XLogP) Drives Membrane Permeability and Kinase‑Binding Pocket Complementarity
The target compound exhibits an XLogP3‑AA of 1.7, placing it in a favourable lipophilicity range for passive membrane permeation while avoiding the promiscuity risks associated with highly lipophilic molecules . The closest commercial morpholine analog (2‑(morpholin-4-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one, CAS 99967-88-1) is expected to have a significantly lower computed logP (class‑estimate ≈0.7‑1.0), which can reduce permeability coefficients by 2‑ to 5‑fold in PAMPA assays, a relationship well‑established for analogous thiazolopyrimidine pairs .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.7 |
| Comparator Or Baseline | 2-(Morpholin-4-yl) analog (CAS 99967-88-1); estimated XLogP3-AA ≈ 0.7–1.0 |
| Quantified Difference | ΔXLogP3-AA ≈ 0.7–1.0 log units lower for morpholine analog |
| Conditions | Computed by XLogP3 3.0 (PubChem) for target; class-level estimate for comparator |
Why This Matters
A difference of ~1 log unit in lipophilicity can shift cellular permeability by an order of magnitude and alter kinase selectivity profiles, directly impacting the validity of SAR conclusions.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 135572403. Retrieved May 2026. View Source
- [2] Waring, M.J. (2010) Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. DOI: 10.1517/17460441003605098 View Source
